2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group (electron-withdrawing) and a 4-methylphenyl group (electron-donating). A sulfanyl bridge connects the triazole to an acetamide moiety, which is further linked to a 3-methylphenyl substituent.
Properties
CAS No. |
332947-80-5 |
|---|---|
Molecular Formula |
C24H21ClN4OS |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-16-6-12-21(13-7-16)29-23(18-8-10-19(25)11-9-18)27-28-24(29)31-15-22(30)26-20-5-3-4-17(2)14-20/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
WOEMBDRKHDQLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
The preparation of this triazole-based acetamide derivative follows a three-step sequence:
-
Formation of the triazole core : 4-Chlorophenylhydrazine and 4-methylphenyl isocyanate undergo cyclocondensation in the presence of thiourea to generate the 1,2,4-triazole-3-thiol intermediate.
-
Sulfanyl group functionalization : The thiol group is alkylated using chloroacetamide derivatives under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
-
Acylation of the aromatic amine : The final acetamide moiety is introduced via nucleophilic acyl substitution between the sulfanyl-triazole intermediate and 3-methylphenylamine, catalyzed by N,N’-dicyclohexylcarbodiimide (DCC).
Table 1: Key Reaction Parameters for Stepwise Synthesis
Optimization of Reaction Conditions
Temperature Effects on Cyclocondensation
Elevated temperatures (70–90°C) during triazole formation enhance reaction kinetics but risk side-product formation. A balance at 80°C maximizes yield (72%) while minimizing degradation. Lower temperatures (<60°C) result in incomplete cyclization, reducing yields to <50%.
Solvent Selection for Alkylation
Polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) improve sulfanyl group reactivity. DCM achieves 68% yield at room temperature due to its low polarity, which stabilizes the thiolate intermediate. Conversely, DMF increases reaction rate but necessitates higher temperatures (100°C), risking decomposition.
Catalytic Efficiency in Acylation
DCC outperforms carbodiimide alternatives (e.g., EDCI) by facilitating faster amide bond formation. At 10 mol% loading, DCC achieves 79% yield compared to EDCI’s 65% under identical conditions.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial protocols replace batch reactors with continuous flow systems to enhance scalability. A tubular reactor with a residence time of 30 minutes achieves 85% yield for the triazole formation step, reducing byproducts by 40% compared to batch methods.
Automated Purification Techniques
Post-synthesis purification employs centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water (3:5:2) solvent system, achieving >99% purity. Recrystallization in ethanol/water (7:3) remains a cost-effective alternative, yielding 95% purity.
Table 2: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| 1 | 72 | 85 |
| 2 | 68 | 78 |
| 3 | 79 | 82 |
Comparative Analysis of Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, triazole cyclization completes in 15 minutes at 100°C under microwave conditions, yielding 75% compared to 72% in conventional heating. However, energy costs and equipment limitations hinder industrial adoption.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The chlorophenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole core.
Medicine: Explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its triazole core. Triazoles are known to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the presence of the chlorophenyl and methylphenyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing vs. Electron-Donating Groups
- : A derivative with a 4-chloro-3-(trifluoromethyl)phenyl acetamide group introduces strong electron-withdrawing effects. Such groups may enhance binding affinity to target proteins but could increase metabolic instability or toxicity .
- : A 4-(dimethylamino)phenyl substituent (electron-donating) improves solubility and may facilitate blood-brain barrier penetration, suggesting CNS applications .
Triazole Ring Modifications
- : A triazole substituted with 4-chlorophenyl and 4-methoxyphenyl groups demonstrated antimicrobial activity. The methoxy group enhances solubility but may reduce metabolic stability due to oxidative demethylation .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s 3-methylphenyl group contributes to a moderate logP (~3.5), favoring membrane permeability without excessive hydrophobicity.
- Solubility : Derivatives with polar groups (e.g., 4-acetamidophenyl in ) exhibit higher aqueous solubility, while halogenated analogs () face solubility challenges .
Antimicrobial and Antioxidant Efficacy
- : Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring showed superior antimicrobial activity (MIC: 8–32 µg/mL against E. coli and S. aureus). The target compound’s 3-methylphenyl group may result in weaker activity but better pharmacokinetics .
- Antioxidant Activity : Hydrogen peroxide radical scavenging assays () revealed that pyridin-4-yl -substituted triazoles exhibit IC₅₀ values of ~50 µM, comparable to ascorbic acid. The target compound’s methylphenyl group may limit radical scavenging efficacy .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide , often referred to as a sulfanyltriazole derivative, has garnered significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.98 g/mol. The structure features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C24H20ClN3O2S |
| Molecular Weight | 476.98 g/mol |
| CAS Number | 443738-37-2 |
Antimicrobial Activity
Research indicates that sulfanyltriazole derivatives exhibit notable antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to the one demonstrated moderate to strong antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Case Study : In a comparative study on triazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating effective antibacterial potential .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
- Research Findings : In vitro studies have shown that sulfanyltriazoles can induce apoptosis in cancer cells. For instance, one study reported that related compounds had IC50 values ranging from 6.2 µM to 18 µM against various cancer cell lines including breast and colon carcinoma .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s.
- Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Activity | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Moderate Inhibition | 12 |
| Urease | Strong Inhibition | 5 |
The biological activity of the compound is largely attributed to its ability to interact with various molecular targets within the cell. The triazole ring facilitates binding to enzymes and receptors, disrupting their normal function and leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodology : Synthesis involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reaction of thiosemicarbazides with substituted benzaldehydes under reflux (ethanol, 80°C) .
- Sulfanyl Acetamide Coupling : Use of coupling agents (e.g., DCC/DMAP) to attach the sulfanylacetamide moiety to the triazole ring .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize by-products. TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion .
- Challenges : Competing side reactions (e.g., oxidation of sulfanyl groups) require inert atmospheres (N₂) and controlled temperatures .
Q. Which analytical techniques are essential for structural confirmation?
- Primary Methods :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., 4-chlorophenyl vs. 4-methylphenyl groups). Aromatic protons typically appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Advanced Confirmation : Single-crystal X-ray diffraction (if crystallizable) resolves 3D conformation and bond angles .
Q. What preliminary biological screening data exist for this compound?
- Reported Activities :
- Antimicrobial : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) attributed to the triazole-sulfanyl pharmacophore .
- Anticancer : IC₅₀ values of ~50 µM against MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .
- Limitations : Low solubility in aqueous buffers (<0.1 mg/mL) necessitates DMSO-based formulations, which may confound in vitro results .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Root Causes :
- Substituent Effects : Minor structural variations (e.g., 3-methylphenyl vs. 4-ethoxyphenyl in analogs) drastically alter target binding .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times affect IC₅₀ reproducibility .
- Resolution Strategies :
- Dose-Response Curves : Use standardized protocols (e.g., 48-hour incubation, 10-dose serial dilution) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-ethyl-6-methylphenyl analogs) to isolate substituent-specific effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking :
- Target Selection : Enzymes with known triazole sensitivity (e.g., cytochrome P450, EGFR kinase) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations. The 4-chlorophenyl group shows strong π-π stacking with hydrophobic pockets (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Key Findings :
- Design Implications : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance target affinity but reduce solubility .
Data Contradiction Analysis
Q. Why do solubility predictions from computational models conflict with experimental data?
- Factors :
- LogP Overestimation : Computational tools (e.g., ChemAxon) may underestimate hydrogen-bonding capacity of the sulfanylacetamide group .
- Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility profiles (e.g., 5 mg/mL vs. 12 mg/mL) .
- Mitigation : Use experimental techniques (e.g., PXRD) to characterize solid-state forms and validate in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
